molecular formula C22H48N6O8S B12776860 1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate CAS No. 89100-93-6

1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate

Cat. No.: B12776860
CAS No.: 89100-93-6
M. Wt: 556.7 g/mol
InChI Key: RJFAFVYJRCYURF-UHFFFAOYSA-N
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Description

1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is a complex organic compound that features a guanidine group, a cycloheptyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of cycloheptyl alcohol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The sulfate group is introduced through a subsequent reaction with sulfuric acid or a sulfate donor.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine group is known to interact with biological molecules, potentially affecting enzymatic activities and cellular processes. The compound may also influence signaling pathways and molecular interactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cycloheptyloxy-3-guanidino-2-propanol
  • 1-Cycloheptyloxy-3-guanidino-2-propanol hydrochloride
  • 1-Cycloheptyloxy-3-guanidino-2-propanol nitrate

Uniqueness

1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack the sulfate group or have different counterions.

Properties

CAS No.

89100-93-6

Molecular Formula

C22H48N6O8S

Molecular Weight

556.7 g/mol

IUPAC Name

2-(3-cycloheptyloxy-2-hydroxypropyl)guanidine;sulfuric acid

InChI

InChI=1S/2C11H23N3O2.H2O4S/c2*12-11(13)14-7-9(15)8-16-10-5-3-1-2-4-6-10;1-5(2,3)4/h2*9-10,15H,1-8H2,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

RJFAFVYJRCYURF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OCC(CN=C(N)N)O.C1CCCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O

Origin of Product

United States

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